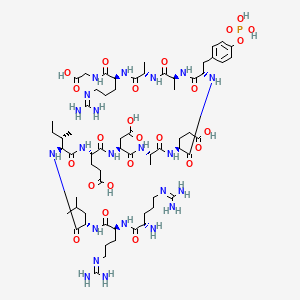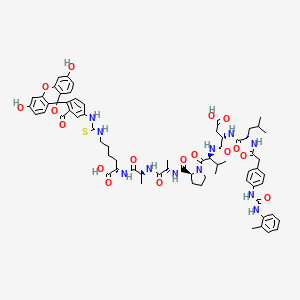
Ldv-fitc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ldv-fitc is a fluorescent ligand that binds to the α4β1 integrin (also known as VLA-4) with high affinity. This compound is used to detect VLA-4 affinity and conformational changes. The chemical structure of this compound includes a fluorescein isothiocyanate (FITC) conjugated to an LDV peptide, making it useful in various fluorescence-based assays .
准备方法
Synthetic Routes and Reaction Conditions
Ldv-fitc is synthesized by conjugating an LDV peptide with fluorescein isothiocyanate. The sequence of the peptide is {4-((N′-2-methylphenyl)ureido)-phenylacetyl}-Leu-Asp-Val-Pro-Ala-Ala-{Lys(FITC)}. The synthesis involves the following steps:
Peptide Synthesis: The LDV peptide is synthesized using solid-phase peptide synthesis (SPPS).
Conjugation: The peptide is then conjugated with fluorescein isothiocyanate under controlled conditions to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS and large-scale conjugation reactors to ensure consistent quality and high throughput .
化学反应分析
Types of Reactions
Ldv-fitc primarily undergoes binding reactions with the α4β1 integrin. It does not typically undergo oxidation, reduction, or substitution reactions under normal laboratory conditions .
Common Reagents and Conditions
The binding reactions of this compound with α4β1 integrin are facilitated by the presence of manganese ions (Mn²⁺), which enhance the affinity of the integrin for the ligand .
Major Products Formed
The major product formed from the binding reaction is the this compound-α4β1 integrin complex, which can be detected using fluorescence-based assays .
科学研究应用
Ldv-fitc has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study the binding affinity and conformational changes of integrins.
Biology: Employed in cell adhesion studies to investigate the role of α4β1 integrin in various cellular processes.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of α4β1 integrin.
Industry: Applied in the development of diagnostic assays and therapeutic agents targeting integrins
作用机制
Ldv-fitc binds to the α4β1 integrin with high affinity, facilitating the detection of integrin affinity and conformational changes. The binding is critically dependent on the activation of phospholipase C, inositol 1,4,5-triphosphate receptors, increased intracellular calcium, influx of extracellular calcium, and calmodulin. These signaling pathways are required for α4 integrins to assume a high-affinity conformation .
相似化合物的比较
Similar Compounds
LDV peptide: A non-fluorescent version of Ldv-fitc used in similar binding studies.
FITC-conjugated peptides: Other peptides conjugated with fluorescein isothiocyanate for fluorescence-based assays.
Uniqueness
This compound is unique due to its high affinity for α4β1 integrin and its ability to detect conformational changes in the integrin. This makes it a valuable tool in studying integrin-mediated cellular processes and in the development of integrin-targeted therapies .
属性
分子式 |
C69H81N11O17S |
|---|---|
分子量 |
1368.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoic acid |
InChI |
InChI=1S/C69H81N11O17S/c1-35(2)29-51(75-56(83)30-40-17-19-41(20-18-40)73-67(95)78-49-14-9-8-13-37(49)5)61(88)77-52(34-57(84)85)62(89)79-58(36(3)4)64(91)80-28-12-16-53(80)63(90)72-38(6)59(86)71-39(7)60(87)76-50(65(92)93)15-10-11-27-70-68(98)74-42-21-24-46-45(31-42)66(94)97-69(46)47-25-22-43(81)32-54(47)96-55-33-44(82)23-26-48(55)69/h8-9,13-14,17-26,31-33,35-36,38-39,50-53,58,81-82H,10-12,15-16,27-30,34H2,1-7H3,(H,71,86)(H,72,90)(H,75,83)(H,76,87)(H,77,88)(H,79,89)(H,84,85)(H,92,93)(H2,70,74,98)(H2,73,78,95)/t38-,39-,50-,51-,52-,53-,58-/m0/s1 |
InChI 键 |
HTOHIBBSMWOZCH-MIPQXFFOSA-N |
手性 SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |
规范 SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;hexafluorophosphate](/img/structure/B12371785.png)
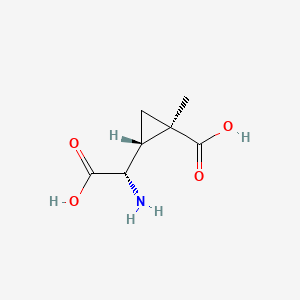
![5-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol](/img/structure/B12371805.png)
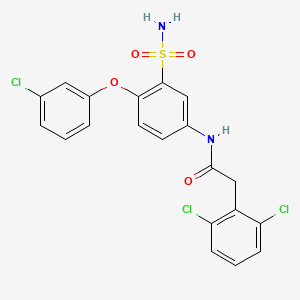
![2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid](/img/structure/B12371812.png)
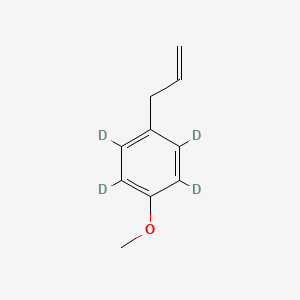
![N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide](/img/structure/B12371826.png)
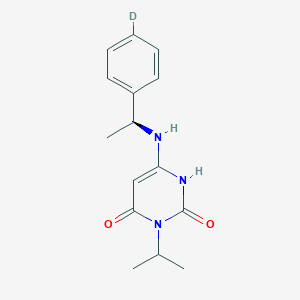
![tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B12371844.png)
